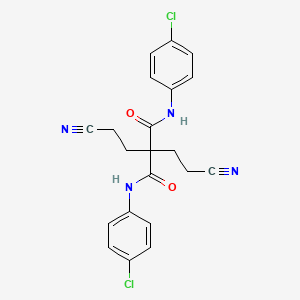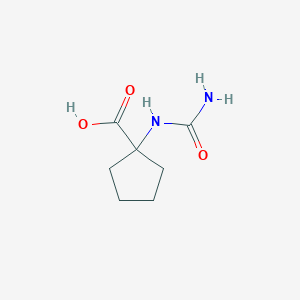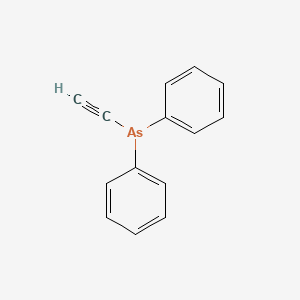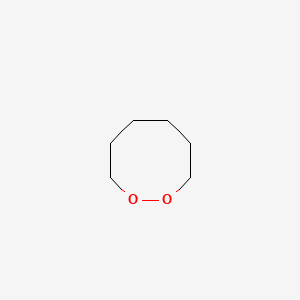
1,2-Dioxocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxocane is a chemical compound with the molecular formula C₆H₁₀O₂ It consists of a six-membered ring containing two adjacent oxygen atoms This compound is a member of the dioxane family, which is known for its unique structural properties and reactivity
Preparation Methods
The synthesis of 1,2-Dioxocane can be achieved through several methods:
Oxidation of Cyclopropane Derivatives: This method involves the oxidation of cyclopropane derivatives using singlet oxygen or molecular oxygen with a suitable catalyst.
Autooxidation: This process involves the autooxidation of suitable precursors to form the dioxane ring.
Nucleophilic Displacement: Hydrogen peroxide can be used in nucleophilic displacement reactions to form the dioxane ring.
Photolysis: Extended π-systems can undergo photolysis to form the dioxane structure.
Catalytic Reactions: Reactions involving bis-silylperoxide and alkenes, or 2-perhydroxy 4-alkenes with diethylamine or mercury (II) acetate, can also yield this compound.
Chemical Reactions Analysis
1,2-Dioxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common reagents used in these reactions include singlet oxygen, molecular oxygen, hydrogen peroxide, and various catalysts such as mercury (II) acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dioxocane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dioxocane involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical effects . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,2-Dioxocane is similar to other dioxane compounds, such as 1,3-dioxolane and 1,2-dioxolane . its unique structure, with two adjacent oxygen atoms, gives it distinct reactivity and properties. Compared to 1,3-dioxolane, this compound is more reactive in oxidation reactions due to the presence of the peroxide linkage .
Similar compounds include:
1,3-Dioxolane: A structural isomer with different reactivity and applications.
1,2-Dioxolane: Another isomer with distinct chemical properties.
1,2-Dioxane: A related compound with similar applications but different structural features.
Properties
CAS No. |
6572-89-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
dioxocane |
InChI |
InChI=1S/C6H12O2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
InChI Key |
WXIXHCWLYVANJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)

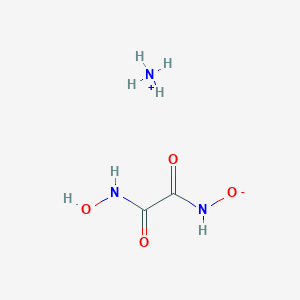

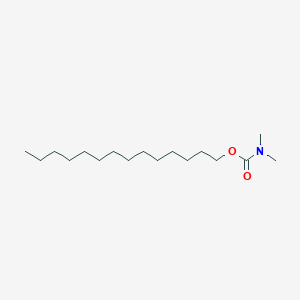
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
